Technical Whitepaper: Physicochemical & ADME Profiling of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid
Technical Whitepaper: Physicochemical & ADME Profiling of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid
Executive Summary
This technical guide profiles 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid , a specialized scaffold in medicinal chemistry. This molecule represents a strategic convergence of the privileged 2H-chromene (benzopyran) pharmacophore with the difluoromethyl (
The integration of the
Structural Architecture & Electronic Properties[1]
The Fluorine Effect: as a Bioisostere
Unlike the commonly used trifluoromethyl (
-
H-Bond Acidity (
modulation): The proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD). This allows the molecule to engage in specific binding interactions (e.g., with backbone carbonyls in a receptor pocket) that a methyl or trifluoromethyl analog cannot.[2] -
Conformational Locking: The
group often adopts a specific conformation to minimize dipole repulsion, potentially pre-organizing the ligand for binding. -
Metabolic Blockade: The C2 position of 2H-chromenes is metabolically vulnerable to oxidation (forming coumarins/lactones). Substitution with an electron-withdrawing
group sterically and electronically impedes cytochrome P450-mediated oxidation at this center.
The Chromene-3-Carboxylic Acid Core
The carboxylic acid at C3 serves as the primary "warhead" for ionic interactions (e.g., salt bridges with Arginine residues). The conjugated double bond (C3=C4) enforces planarity between the acid and the benzene ring, creating a rigid aromatic system essential for intercalation or deep-pocket binding.
Synthetic Access & Purity Profiling
Retrosynthetic Strategy
The most robust route to 2-substituted-2H-chromene-3-carboxylic acids involves a base-catalyzed condensation/cyclization sequence. For the difluoromethyl variant, we utilize Salicylaldehyde and Ethyl 4,4-difluorocrotonate (or an equivalent acetoacetate derivative).
Figure 1: Synthetic pathway utilizing an oxa-Michael/Aldol cascade to construct the chromene core with the
Synthesis Protocol (Bench-Scale)
-
Condensation: Dissolve Salicylaldehyde (1.0 eq) and Ethyl 4,4-difluorocrotonate (1.1 eq) in anhydrous Toluene. Add DABCO (0.2 eq) as a catalyst.
-
Reflux: Heat to reflux (110°C) under a Dean-Stark trap to remove water. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of aldehyde.
-
Workup: Cool to RT. Wash with 1N HCl (to remove base) and Brine. Dry organic layer over
and concentrate. -
Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water.
Physicochemical Parameters
The following data represents the consensus profile derived from SAR analysis of the chromene class and difluoromethyl bioisosteres.
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | ~226.17 g/mol | Fragment-like; high ligand efficiency potential. |
| cLogP | 2.4 – 2.8 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~50 Ų | Excellent membrane permeability (Target < 140 Ų). |
| pKa (Acid) | 3.8 – 4.1 | The |
| H-Bond Donors | 2 | 1 from COOH, 1 weak donor from |
| H-Bond Acceptors | 4 | Carboxyl oxygens + Pyran oxygen + Fluorines. |
| Rotatable Bonds | 2 |
In Vitro ADME Profiling Protocols
To validate the theoretical advantages of this scaffold, the following experimental workflows are required.
Thermodynamic Solubility Assay
Rationale: Kinetic solubility often overestimates solubility due to supersaturation. Thermodynamic solubility measures the equilibrium state, critical for formulation.
Protocol:
-
Preparation: Weigh 2 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1 mL of phosphate buffer (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF membrane.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Calculation:
.
Metabolic Stability (Microsomal Stability)
Rationale: Tests if the
Protocol:
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot
vs. time to calculate intrinsic clearance ( ).
Physicochemical Interplay Diagram
The relationship between the
Figure 2: Impact of the difluoromethyl moiety on the physicochemical and ADME profile of the chromene scaffold.
References
-
Synthesis of 2H-Chromene-3-Carboxylates
-
Properties of the Difluoromethyl Group
-
Medicinal Chemistry of Chromenes
- Title: 2H/4H-Chromenes—A Versatile Biologically
- Source: Frontiers in Chemistry (2020).
-
URL:[Link]
-
Fluorine in Drug Design
- Title: Late-stage difluoromethylation: concepts, developments and perspective.
- Source: Chemical Society Reviews (2021).
-
URL:[Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
